REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C:11]([CH2:13][C:14]([NH2:16])=[S:15])#[N:12].N>CCO>[C:5]1([C:3]2[N:16]=[C:14]([CH2:13][C:11]#[N:12])[S:15][CH:2]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=S)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with EtOAc
|
Type
|
WASH
|
Details
|
the organic layer was washed with H2O and brine
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash column chromatography (silica gel 230-400 mesh, eluent 8% EtOAc in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1N=C(SC1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |